N-(4-ethylbenzyl)pyridin-2-amine N-(4-ethylbenzyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10547136
InChI: InChI=1S/C14H16N2/c1-2-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16)
SMILES: CCC1=CC=C(C=C1)CNC2=CC=CC=N2
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

N-(4-ethylbenzyl)pyridin-2-amine

CAS No.:

Cat. No.: VC10547136

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylbenzyl)pyridin-2-amine -

Specification

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name N-[(4-ethylphenyl)methyl]pyridin-2-amine
Standard InChI InChI=1S/C14H16N2/c1-2-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16)
Standard InChI Key VRUTZKCXTJQMOT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CNC2=CC=CC=N2
Canonical SMILES CCC1=CC=C(C=C1)CNC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

N-(4-Ethylbenzyl)pyridin-2-amine belongs to the class of aromatic amines, featuring a pyridine ring (a six-membered heterocycle with one nitrogen atom) and a 4-ethylbenzyl substituent. The molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. Key structural features include:

  • Pyridine ring: The nitrogen at position 2 participates in hydrogen bonding and π-π interactions, influencing solubility and reactivity .

  • 4-Ethylbenzyl group: The ethyl substituent at the para position of the benzyl moiety enhances lipophilicity compared to methoxy or hydroxyl analogs, as seen in N-(4-methoxybenzyl)pyridin-2-amine (LogP = 1.08) .

The compound’s polar surface area (PSA) is estimated at 28.15 Ų, similar to N-ethylpyridin-4-amine (PSA = 28.15 Ų) , suggesting comparable permeability and bioavailability.

Synthesis and Optimization Strategies

Nucleophilic Substitution Reactions

A plausible synthesis route involves the reaction of pyridin-2-amine with 4-ethylbenzyl chloride under basic conditions. This method mirrors the preparation of N-(4-methoxybenzyl)pyridin-2-amine, where benzyl halides react with pyridin-2-amine in the presence of sodium hydride . For example:

Pyridin-2-amine+4-Ethylbenzyl chlorideNaH, DMFN-(4-Ethylbenzyl)pyridin-2-amine+HCl\text{Pyridin-2-amine} + \text{4-Ethylbenzyl chloride} \xrightarrow{\text{NaH, DMF}} \text{N-(4-Ethylbenzyl)pyridin-2-amine} + \text{HCl}

The use of polar aprotic solvents like N,N-dimethylformamide (DMF) and temperatures of 80–100°C could optimize yield .

Reductive Amination

An alternative approach employs reductive amination between pyridin-2-amine and 4-ethylbenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol . This method avoids harsh conditions and improves selectivity:

Pyridin-2-amine+4-EthylbenzaldehydeNaBH₃CN, MeOHN-(4-Ethylbenzyl)pyridin-2-amine\text{Pyridin-2-amine} + \text{4-Ethylbenzaldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-(4-Ethylbenzyl)pyridin-2-amine}

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization via ¹H NMR would reveal distinct signals:

  • Pyridine protons: δ 8.2–8.4 ppm (doublet, H-3 and H-5), δ 7.5–7.6 ppm (multiplet, H-4) .

  • Benzyl protons: δ 7.2–7.4 ppm (aromatic), δ 2.6 ppm (quartet, CH₂CH₃), δ 1.2 ppm (triplet, CH₂CH₃).

Physicochemical Properties

PropertyValue/DescriptionInference Basis
Molecular Weight212.29 g/molCalculated from C₁₄H₁₆N₂
Melting Point115–120°CEstimated from N-(4-methoxybenzyl)pyridin-2-amine (121–126°C)
LogP1.8–2.2Higher than methoxy analog due to ethyl group
SolubilityLow in water; soluble in DMSO, ethanolAnalogous to N-ethylpyridin-4-amine

The ethyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration compared to polar derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound could serve as a precursor to antihistamines or antiviral agents, akin to mepyramine derivatives .

Material Science

Pyridine amines are ligands in catalysis. For example, palladium complexes of similar structures catalyze Suzuki-Miyaura couplings .

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